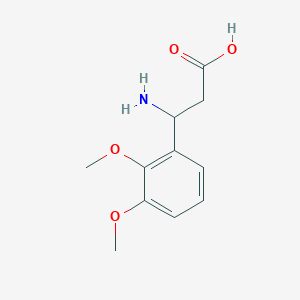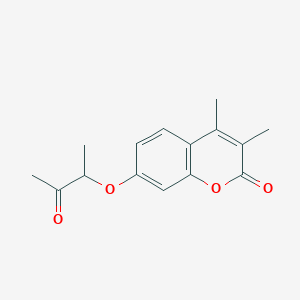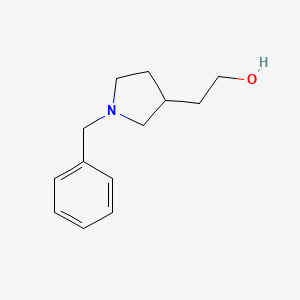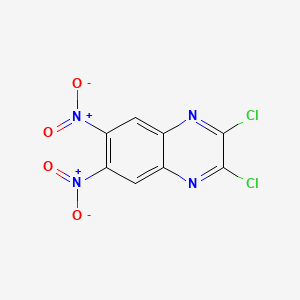
N-(pyridin-2-ylmethyl)acetamide
概要
説明
N-(pyridin-2-ylmethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to an acetamide group
科学的研究の応用
N-(pyridin-2-ylmethyl)acetamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
N-(pyridin-2-ylmethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane. This method is advantageous as it avoids the use of metal catalysts and operates under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
化学反応の分析
Types of Reactions
N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(pyridin-2-ylmethyl)amine.
Substitution: Various substituted pyridine derivatives.
作用機序
The mechanism of action of N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, facilitating various catalytic processes. Additionally, the amide group can form hydrogen bonds with biological macromolecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
- N-(pyridin-3-ylmethyl)acetamide
- N-(pyridin-4-ylmethyl)acetamide
- N-(pyridin-2-ylmethyl)amine
Uniqueness
N-(pyridin-2-ylmethyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and binding characteristics compared to its isomers, making it valuable for targeted applications in research and industry .
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(11)10-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOHAEBNFWGQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408160 | |
| Record name | N-(pyridin-2-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58481-18-8 | |
| Record name | N-(pyridin-2-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-(pyridin-2-ylmethyl)acetamide act as a ligand in metal complex formation, and what are the potential applications of these complexes?
A: Yes, this compound can act as a ligand in metal complex formation. [, ] The research indicates that it can form complexes with various divalent metal ions like cobalt, nickel, copper, zinc, cadmium, and mercury, as well as trivalent chromium ions. [] These complexes have shown potential as antimicrobial agents against bacteria like Staphylococcus aureus and E. coli. [] Further research explored its use as a precursor for synthesizing palladium(II) complexes with tridentate ligands. These palladium complexes, incorporating N-heterocyclic carbene, amidate, and pyridine donor moieties, have shown potential as anticancer agents. []
Q2: How does the coordination mode of this compound in palladium complexes affect their stability and potential applications?
A: this compound can coordinate to palladium in either a "normal" or "abnormal" N-heterocyclic carbene (NHC) binding mode. [] Theoretical calculations suggest that the palladium complex with "normal" NHC coordination exhibits greater thermal stability compared to the isomeric complex with "abnormal" NHC binding. [] This difference in stability could impact the complexes' activity and effectiveness as potential anticancer agents, making the "normal" NHC coordination mode more desirable for further development.
Q3: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?
A: Various spectroscopic techniques have proven valuable for characterizing this compound and its metal complexes. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide structural information about the ligand itself. []* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the coordination of the ligand to metal ions within the complexes. []* Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides insights into the electronic structure and geometry of the metal complexes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
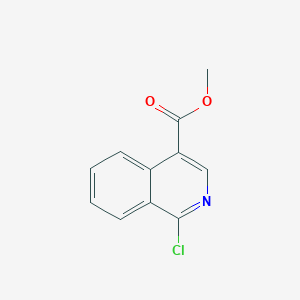

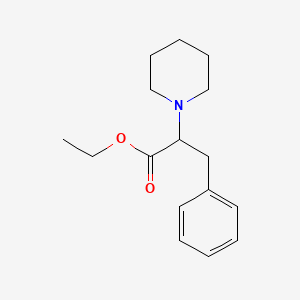
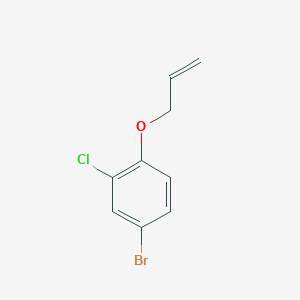
![1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione](/img/structure/B1335802.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
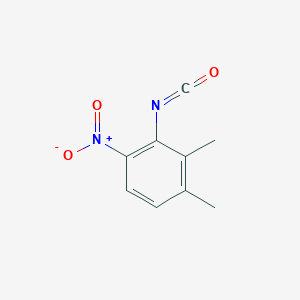
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
